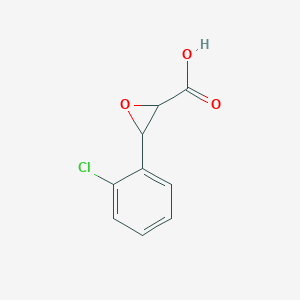

3-(2-Chlorophenyl)oxirane-2-carboxylic acid

Description

3-(2-Chlorophenyl)oxirane-2-carboxylic acid is an epoxide-containing carboxylic acid derivative with a chlorinated aromatic ring. Its molecular formula is C₉H₇ClO₃, and it features a strained oxirane (epoxide) ring fused to a carboxylic acid group and a 2-chlorophenyl substituent.

Properties

IUPAC Name |

3-(2-chlorophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETBGSLUFMTGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)oxirane-2-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its hypoglycaemic effects.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert hypoglycaemic effects by inhibiting fatty acid oxidation and gluconeogenesis, leading to lower blood glucose levels. The compound does not stimulate insulin secretion, differentiating it from other hypoglycaemic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenyl-Substituted Oxirane Carboxylic Acids

3-(3-Chlorophenyl)oxirane-2-carboxylic Acid

- Molecular Formula : C₉H₇ClO₃ (same as the 2-chloro isomer).

- Key Difference : The chlorine atom is located at the 3-position of the phenyl ring instead of the 2-position.

- Crystallographic data for the 3-chloro analog (e.g., monoclinic crystal system, space group P21) highlights differences in molecular packing compared to the 2-chloro derivative .

3-(4-Chlorophenyl)oxirane-2-carboxylic Acid

- CAS : 114380-31-3.

- Molecular Weight : 198.606 g/mol.

- Key Difference : Chlorine at the 4-position of the phenyl ring.

- Impact: The para-substitution may enhance symmetry and influence solubility or melting points.

Functional Group Variants

Ethyl 3-(3-Chlorophenyl)-3-methyloxirane-2-carboxylate

- Molecular Formula : C₁₂H₁₃ClO₃.

- Molecular Weight : 240.68 g/mol.

- Key Differences :

- Contains an ethyl ester group instead of a carboxylic acid.

- Additional methyl group on the oxirane ring.

- The methyl group introduces steric hindrance, which may slow ring-opening reactions .

(2R,3R)-3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide

- Molecular Formula: C₁₅H₁₂ClNO₂.

- Molecular Weight : 273.71 g/mol.

- Key Differences :

- Amide group replaces the carboxylic acid.

- Additional N-phenyl substituent .

- Crystallographic studies (e.g., monoclinic P21 space group) reveal distinct molecular conformations compared to carboxylic acid derivatives .

Non-Oxirane Chlorophenyl Carboxylic Acids

2-Chlorophenylacetic Acid

- Molecular Formula : C₈H₇ClO₂.

- Molecular Weight : 170.59 g/mol.

- Key Differences : Lacks the oxirane ring; features a CH₂ group between the phenyl ring and carboxylic acid.

- Impact : The absence of the epoxide ring eliminates strain-driven reactivity. The compound’s melting point (95–97°C) and storage requirements (cold conditions) suggest differences in stability compared to oxirane derivatives .

3-Chlorothiophene-2-carboxylic Acid

- Molecular Formula : C₅H₃ClO₂S.

- Molecular Weight : 162.59 g/mol.

- Key Differences : Thiophene ring replaces the benzene ring; sulfur atom alters electronic properties.

- Impact : Used in synthesizing thiophene-based pharmaceuticals (e.g., rivaroxaban metabolites), highlighting the role of heterocycles in drug design .

Biological Activity

3-(2-Chlorophenyl)oxirane-2-carboxylic acid, commonly referred to as CP-oxirane, is an organic compound characterized by a chlorophenyl substituent and an epoxide ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C9H7ClO3, with a molecular weight of 198.6 g/mol. Its potential applications include antimicrobial and anticancer properties, as well as roles in enzyme modulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential use as a therapeutic agent in treating infections. The compound's mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also demonstrated cytotoxic effects against certain cancer cell lines. In vitro studies reveal that CP-oxirane can induce apoptosis in cancer cells through mechanisms such as:

- Enzyme Inhibition: The epoxide moiety can covalently modify nucleophilic sites on proteins, potentially inhibiting critical enzymes involved in cancer cell proliferation.

- Pathway Modulation: Research suggests that CP-oxirane may alter signaling pathways associated with cell growth and survival, further contributing to its anticancer properties.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Candida albicans.

- Method: Disk diffusion method was employed to assess the inhibition zones.

- Results: CP-oxirane showed significant inhibition zones (15 mm against S. aureus and 12 mm against C. albicans), indicating strong antimicrobial potential.

-

Cytotoxicity Assay:

- Objective: To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Method: MTT assay was used to measure cell viability post-treatment with varying concentrations of CP-oxirane.

- Results: A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of CP-oxirane, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(2-Fluorophenyl)oxirane-2-carboxylic acid | C9H7FO3 | Contains fluorine | Moderate antimicrobial activity |

| 3-(4-Methoxyphenyl)oxirane-2-carboxylic acid | C10H10O4 | Features a methoxy group | Limited anticancer activity |

| 3-(2-Bromophenyl)oxirane-2-carboxylic acid | C9H7BrO3 | Contains bromine | Similar antimicrobial effects |

Uniqueness of CP-Oxirane:

The presence of chlorine in CP-oxirane imparts distinct electronic characteristics compared to its fluorine or bromine counterparts, enhancing its stability and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.